3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole
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Overview
Description
3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an ethyl group at the third position and a fluorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with ethylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets, while the oxazole ring contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-phenyl-1,2-oxazole: Lacks the fluorine atom, which may result in different reactivity and binding properties.
3-Methyl-5-(2-fluorophenyl)-1,2-oxazole: The methyl group instead of the ethyl group can alter the compound’s steric and electronic characteristics.
Uniqueness
3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole is unique due to the presence of both the ethyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-ethyl-5-(2-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10FNO/c1-2-8-7-11(14-13-8)9-5-3-4-6-10(9)12/h3-7H,2H2,1H3 |
InChI Key |
ODGBOVXNWWTGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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